2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is a heterocyclic compound that contains a thieno[3,4-b][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride typically involves the cyclization of thiophene derivatives with appropriate amines. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired thieno[3,4-b][1,4]diazepine structure . Another approach involves the use of β-keto amides, which are cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups or the diazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes or receptors, leading to modulation of biological processes. For example, it could inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar thieno core and have diverse biological activities.
Benzodiazepines: Although structurally different, benzodiazepines also contain a diazepine ring and are well-known for their pharmacological properties.
Uniqueness
2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is unique due to its combination of a thieno ring with a diazepine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
90070-15-8 |
---|---|
Molecular Formula |
C9H11ClN2S |
Molecular Weight |
214.72 g/mol |
IUPAC Name |
2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride |
InChI |
InChI=1S/C9H10N2S.ClH/c1-6-3-7(2)11-9-5-12-4-8(9)10-6;/h4-5H,3H2,1-2H3;1H |
InChI Key |
VZZGZERXKLPGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CSC=C2N=C(C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.